molecular formula C12H22N2O3S B2439317 Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2260932-88-3

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B2439317
CAS No.: 2260932-88-3
M. Wt: 274.38
InChI Key: BXOHTTLNJTWRQM-UHFFFAOYSA-N
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Description

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate: is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an imino group, an oxo group, and a thia-azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biological pathways and molecular targets .

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications .

Mechanism of Action

The mechanism of action of tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to DNA/RNA .

Comparison with Similar Compounds

  • Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate
  • Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate stands out due to its unique spirocyclic structure and specific functional groups.

Properties

IUPAC Name

tert-butyl 7-imino-7-oxo-7λ6-thia-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOHTTLNJTWRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCS(=N)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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